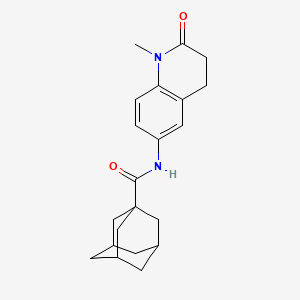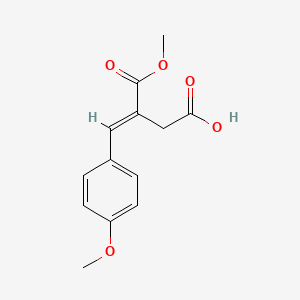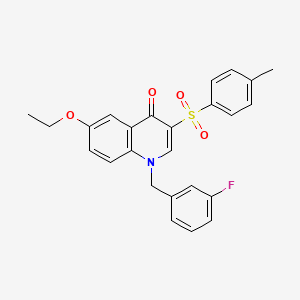
(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Compounds with structural motifs similar to the specified chemical have been investigated for their antimicrobial properties. For instance, adamantane derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis involves the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes, yielding N'-heteroarylidene-1-carbohydrazide derivatives. These compounds have shown potent broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) in the range of 0.5–2.0 μg/mL against various pathogenic bacteria, along with moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, adamantane and its derivatives have contributed to the development of novel polymeric materials. For example, new polyamides containing adamantyl moieties in their main chain have been synthesized. These polyamides exhibit medium inherent viscosities, moderate tensile strengths, and high glass transition temperatures, which are indicative of their potential use in high-performance materials due to the rigid and bulky nature of the adamantane structure (Chern et al., 1998).
Electroluminescent Properties and Device Applications
Adamantane derivatives have also found applications in the development of electroluminescent materials. For instance, iridium(III) complexes with ester-substituted phenylquinoline ligands, where the ester groups include adamantane moieties, have been synthesized. These complexes exhibit saturated red emission with high external quantum efficiency and luminance efficiency, making them suitable for use in polymer light-emitting devices (Tong et al., 2012).
Conformational and Stereochemical Studies in Drug Design
The conformational and stereochemical aspects of compounds containing the tetrahydroquinoline core have been explored in the context of drug design, particularly as antagonists of the glycine site on the NMDA receptor. These studies provide valuable insights into the structural requirements for binding and activity, contributing to the rational design of therapeutic agents (Carling et al., 1992).
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-18-4-3-17(9-16(18)2-5-19(23)24)22-20(25)21-10-13-6-14(11-21)8-15(7-13)12-21/h3-4,9,13-15H,2,5-8,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUMPAPVREDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)
![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)



![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)
![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)
![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)


